ZINC40099027

Description

Properties

IUPAC Name |

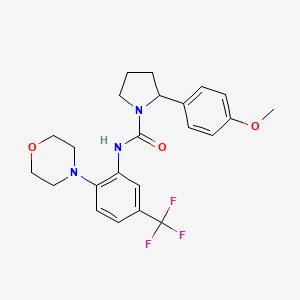

2-(4-methoxyphenyl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F3N3O3/c1-31-18-7-4-16(5-8-18)20-3-2-10-29(20)22(30)27-19-15-17(23(24,25)26)6-9-21(19)28-11-13-32-14-12-28/h4-9,15,20H,2-3,10-14H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEURIVQRFKTCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCN2C(=O)NC3=C(C=CC(=C3)C(F)(F)F)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ZINC40099027: A Deep Dive into its Mechanism of Action as a Novel Focal Adhesion Kinase Activator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ZINC40099027 has emerged as a potent and selective small-molecule activator of Focal Adhesion Kinase (FAK), a critical non-receptor tyrosine kinase involved in cell migration, proliferation, and survival. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its direct interaction with FAK, its impact on downstream signaling cascades, and its therapeutic potential in promoting mucosal healing. The information presented herein is synthesized from peer-reviewed research, offering a valuable resource for investigators in the fields of gastroenterology, oncology, and regenerative medicine.

Core Mechanism of Action: Direct Allosteric Activation of FAK

This compound functions as a direct activator of Focal Adhesion Kinase.[1] Unlike indirect activators that may target upstream regulators, this compound has been shown to interact directly with FAK to enhance its kinase activity.[1]

Key Characteristics:

-

Selectivity: this compound exhibits high selectivity for FAK, showing no activation of its closest paralog, Proline-rich Tyrosine Kinase 2 (Pyk2), or the non-receptor tyrosine kinase Src, another key component of the focal adhesion complex.[2]

-

Direct Interaction: In vitro kinase assays have demonstrated that this compound directly activates both the full-length 125 kDa FAK and its isolated 35 kDa kinase domain.

-

Allosteric Modulation: The mechanism of activation is proposed to be allosteric. This compound appears to interact with the FAK kinase domain to increase its maximal activity (Vmax) for ATP, rather than competing with ATP for the binding site. This is supported by findings that this compound can overcome the effects of the ATP-competitive FAK inhibitor PF573228 in some contexts.

-

Independence from Phosphatases: The activating effect of this compound is not mediated by the inhibition of key FAK-inactivating phosphatases such as PTP-PEST, PTP1B, or SHP2.

Signaling Pathways Modulated by this compound

Activation of FAK by this compound initiates a cascade of downstream signaling events that ultimately promote cell migration and wound healing. The primary pathway involves the autophosphorylation of FAK at Tyr-397, which creates a binding site for Src family kinases and other signaling molecules.

The this compound-Induced Signaling Cascade:

-

FAK Autophosphorylation: this compound binding to the FAK kinase domain enhances its catalytic activity, leading to increased autophosphorylation at the Tyr-397 residue.

-

Downstream Phosphorylation: This initial phosphorylation event is followed by the phosphorylation of other key residues on FAK, including Tyr-576 and Tyr-577 within the kinase domain activation loop.

-

Paxillin and ERK1/2 Activation: The activated FAK then phosphorylates downstream substrates, notably paxillin at Tyr-118. This leads to the subsequent activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway.

-

Modulation of Other FAK Phosphorylation Sites: Interestingly, this compound has been shown to decrease the phosphorylation of FAK at Tyr-925, a site involved in Grb2 binding and the Ras-MAPK pathway, while not affecting FAK-Tyr-861, p38, Jnk, or Akt phosphorylation. This suggests a nuanced regulation of FAK signaling.

-

Increased Focal Adhesion Turnover: this compound treatment leads to an increase in the number of focal adhesions but a reduction in their size, which is consistent with an increased rate of focal adhesion turnover, a process essential for cell migration.

Quantitative Data Summary

The biological activity of this compound has been characterized in various in vitro and in vivo models.

| Parameter | Value | Cell/System | Reference |

| In Vitro Activity | |||

| EC₅₀ (FAK kinase domain) | 0.3 ± 1.7 nM | Cell-free in vitro kinase assay | |

| Effective Concentration | 10 - 1000 nM | Caco-2 intestinal epithelial cells | |

| Effective Concentration | 10 nM | RGM1, AGS, NCI-N87 gastric epithelial cells | |

| In Vivo Activity | |||

| Dose | 900 µg/kg (i.p.) | Mouse models of intestinal and gastric injury | |

| Cellular Effects | |||

| FAK-Tyr-397 Phosphorylation | Dose-dependent increase (up to 36%) | Caco-2 cells | |

| Wound Closure | Accelerated by 20% (10 nM) and 63% (100 µM) | Caco-2 cell monolayers |

Experimental Protocols

In Vitro FAK Activation in Cell Lines

This protocol describes a general method for assessing the activation of FAK by this compound in cultured epithelial cells.

Materials:

-

Epithelial cell line (e.g., Caco-2, RGM1, AGS)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE equipment and reagents

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: anti-p-FAK (Tyr-397), anti-total FAK

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence detection reagents

Procedure:

-

Cell Culture: Plate cells in appropriate culture dishes and grow to 80-90% confluency.

-

Serum Starvation (Optional): To reduce basal phosphorylation, serum-starve the cells for 4-6 hours prior to treatment.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 nM - 1000 nM) or vehicle control for the desired time (e.g., 1 hour). The final DMSO concentration should be kept low (e.g., ≤ 0.05%).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against p-FAK (Tyr-397) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate.

-

Strip the membrane and re-probe with an antibody against total FAK for loading control.

-

-

Densitometry: Quantify the band intensities to determine the fold change in FAK phosphorylation relative to the total FAK and vehicle control.

In Vivo Murine Model of Mucosal Healing

This protocol provides a general outline for evaluating the efficacy of this compound in a mouse model of NSAID-induced gastric injury.

Materials:

-

C57BL/6J mice (8-12 weeks old)

-

Aspirin (or another NSAID like Indomethacin)

-

This compound

-

Vehicle (e.g., DMSO and saline solution)

-

Anesthesia

-

Surgical tools

-

Formalin (10%) for tissue fixation

-

Hematoxylin and Eosin (H&E) staining reagents

-

Immunohistochemistry reagents (anti-p-FAK antibody)

Procedure:

-

Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

-

Induction of Injury: Induce gastric injury by oral gavage of a high dose of aspirin (e.g., 300 mg/kg/day) for several days.

-

Treatment:

-

After the initial injury is established (e.g., after 24 hours), divide the mice into treatment and control groups.

-

Administer this compound (e.g., 900 µg/kg) via intraperitoneal (i.p.) injection at regular intervals (e.g., every 6 hours).

-

Administer the vehicle to the control group using the same schedule.

-

-

Monitoring: Monitor the mice for weight loss and general health throughout the experiment.

-

Tissue Collection: At the end of the treatment period (e.g., 3-4 days), euthanize the mice and collect the stomachs.

-

Macroscopic Evaluation: Score the gastric lesions macroscopically.

-

Histological Analysis:

-

Fix the stomach tissues in 10% formalin and embed in paraffin.

-

Section the tissues and perform H&E staining to assess mucosal architecture, inflammation, and edema.

-

-

Immunohistochemistry:

-

Perform immunohistochemistry on tissue sections using an antibody against p-FAK (Tyr-397) to confirm target engagement at the edge of the ulcerated tissue.

-

Conclusion and Future Directions

This compound is a pioneering small-molecule activator of FAK with a well-defined, direct mechanism of action. Its ability to selectively enhance FAK activity and promote downstream signaling pathways associated with cell migration has been demonstrated in multiple preclinical models of gastrointestinal mucosal injury. The data strongly support its potential as a therapeutic agent for conditions characterized by impaired mucosal healing, such as peptic ulcer disease and inflammatory bowel disease.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and its derivatives to enhance their clinical translatability. Further investigation into the long-term effects and safety profile of FAK activation in various tissues will also be crucial for the development of this promising class of therapeutic agents.

References

ZINC40099027: A Technical Guide to a Novel Focal Adhesion Kinase Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZINC40099027 has been identified as a novel, potent, and selective small-molecule activator of Focal Adhesion Kinase (FAK).[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of this compound. The information presented herein is intended to support further research and development of this compound and its analogs for therapeutic applications, particularly in the context of promoting gastrointestinal mucosal healing.[2]

Discovery

This compound was identified through a virtual screening of the ZINC database for small molecules that could potentially modulate the activity of Focal Adhesion Kinase (FAK).[3] While the initial aim of some studies was to find FAK inhibitors, this compound was unexpectedly discovered to be a potent activator of FAK.[3] Subsequent studies have focused on characterizing its activity and developing analogs with improved pharmacological properties.[4]

Synthesis

While this compound was initially identified from a commercial database, a specific, detailed synthesis protocol has not been published in the reviewed literature. However, based on the chemical structure of this compound, 2-(morpholin-4-yl)-N-(4-(pyridin-2-yl)phenyl)acetamide, a plausible synthetic route can be proposed based on established methods for the synthesis of N-phenylacetamide derivatives.

Proposed Synthesis of this compound:

A potential two-step synthesis is outlined below:

-

Step 1: Synthesis of 2-chloro-N-(4-(pyridin-2-yl)phenyl)acetamide. This intermediate can be synthesized by reacting 4-(pyridin-2-yl)aniline with chloroacetyl chloride in the presence of a suitable base, such as triethylamine or potassium carbonate, in an inert solvent like dichloromethane or acetonitrile.

-

Step 2: Synthesis of this compound. The final compound can be obtained by the nucleophilic substitution of the chlorine atom in 2-chloro-N-(4-(pyridin-2-yl)phenyl)acetamide with morpholine. This reaction is typically carried out in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF), often with the addition of a base such as potassium carbonate to scavenge the HCl formed during the reaction.

Note: This proposed synthesis is based on general chemical principles for the formation of similar compounds and has not been experimentally verified from the available literature. Researchers should perform their own optimization and characterization.

Mechanism of Action

This compound is a direct and selective activator of FAK. It functions as an allosteric activator, binding to the FAK kinase domain to enhance its enzymatic activity. This leads to an increase in the autophosphorylation of FAK at tyrosine 397 (Tyr-397), a key step in FAK activation. Importantly, this compound has been shown to be selective for FAK, as it does not activate its close paralog Pyk2 or the non-receptor tyrosine kinase Src at effective concentrations.

Quantitative Data

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Concentration | Effect |

| FAK Phosphorylation (Tyr-397) | Caco-2 | 10 nM - 1000 nM | Dose-dependent increase |

| Wound Closure | Caco-2 | 10 nM | ~20% increase |

| Wound Closure | Caco-2 | 100 µM | ~63% increase |

| FAK Activation | Rat and Human Gastric Cells | 10 nM | Stimulation of FAK activation |

Table 2: In Vivo Activity of this compound in Mice

| Parameter | Animal Model | Dosage | Effect |

| Ulcer Healing | Ischemic and Indomethacin-induced | 900 µg/kg (i.p. every 6h) | Promotes mucosal healing |

| Gastric Injury | Aspirin-associated | 900 µg/kg (i.p. every 6h) | Ameliorates gastric mucosal injury |

| Serum Concentration (Peak) | Mice | 900 µg/kg (single dose) | 22.25 nM at 1 hour |

| Serum Concentration (Trough) | Mice | 900 µg/kg (single dose) | 4 nM by 6 hours |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for this compound.

5.1. In Vitro FAK Activation Assay (Western Blot)

-

Cell Culture: Human Caco-2 intestinal epithelial cells are cultured to 80-90% confluency.

-

Cell Suspension: To minimize adhesion-associated background FAK activation, cells are detached and maintained in suspension in serum-free media.

-

Treatment: Cells are treated with this compound (e.g., 10 nM to 1000 nM) or vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 1 hour).

-

Lysis: Cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phosphorylated FAK (Tyr-397) and total FAK.

-

Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

-

Quantification: The band intensities are quantified, and the ratio of phosphorylated FAK to total FAK is calculated to determine the level of FAK activation.

5.2. In Vitro Wound Healing (Scratch) Assay

-

Cell Seeding: Caco-2 cells are seeded in a multi-well plate and grown to a confluent monolayer.

-

Wound Creation: A sterile pipette tip is used to create a uniform "scratch" or wound in the cell monolayer.

-

Treatment: The cells are washed to remove debris, and fresh media containing this compound at various concentrations or a vehicle control is added. To distinguish between cell migration and proliferation, experiments can be performed in the presence of a proliferation inhibitor like hydroxyurea.

-

Image Acquisition: Images of the wounds are captured at time 0 and at subsequent time points (e.g., 24 hours).

-

Analysis: The area of the wound is measured at each time point, and the rate of wound closure is calculated to assess the effect of this compound on cell migration.

5.3. In Vivo Murine Model of Intestinal Ulceration

-

Animal Model: C57BL/6J mice are typically used.

-

Ulcer Induction: Intestinal ulcers can be induced by methods such as topical application of acetic acid to the serosal surface of the jejunum or by subcutaneous injection of indomethacin.

-

Treatment: One day after ulcer induction, mice are treated with this compound (e.g., 900 µg/kg, intraperitoneally every 6 hours) or a vehicle control.

-

Endpoint Analysis: After a set treatment period (e.g., 3 days), the mice are euthanized.

-

Tissue Collection and Analysis: The small intestine is harvested, and the ulcerated area is measured. Tissues are also collected for histological analysis (e.g., H&E staining) and immunohistochemistry to assess FAK phosphorylation (pFAK-Y-397) and cell proliferation (e.g., Ki-67 staining) at the ulcer edge.

Experimental Workflow Visualization

Conclusion

This compound is a promising small-molecule activator of FAK with demonstrated efficacy in promoting intestinal epithelial cell migration and mucosal healing in preclinical models. Its selectivity and direct mechanism of action make it a valuable tool for studying FAK signaling and a potential lead compound for the development of novel therapeutics for gastrointestinal injuries and diseases. Further research is warranted to optimize its pharmacological properties and evaluate its therapeutic potential in more advanced disease models.

References

- 1. rsc.org [rsc.org]

- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel drug-like water-soluble small molecule Focal Adhesion Kinase (FAK) activator promotes intestinal mucosal healing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

ZINC40099027: A Selective Small-Molecule Activator of Focal Adhesion Kinase for Promoting Mucosal Healing

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical regulator of cellular processes such as cell migration, proliferation, and survival. Its role in epithelial sheet migration makes it a compelling therapeutic target for promoting wound healing, particularly in the context of gastrointestinal mucosal injuries. While FAK inhibitors have been extensively studied for their anti-cancer properties, the development of FAK activators has been limited. This technical guide provides a comprehensive overview of ZINC40099027, a novel, drug-like small molecule identified as a potent and selective activator of FAK. We will delve into its mechanism of action, summarize key quantitative data from in vitro and in vivo studies, provide detailed experimental protocols for its characterization, and present visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development who are interested in the therapeutic potential of FAK activation.

Introduction to this compound

This compound (also referred to as Zn27) is a small molecule that has been identified as a specific and direct activator of Focal Adhesion Kinase (FAK).[1][2][3][4] It was discovered through virtual screening of the ZINC database for compounds that could potentially modulate FAK activity.[4] Subsequent research has demonstrated its efficacy in promoting FAK phosphorylation and downstream signaling, leading to enhanced cell migration and mucosal wound healing in preclinical models.

A key feature of this compound is its selectivity. Studies have shown that it activates FAK without significantly affecting the activity of its close paralog, Proline-rich Tyrosine Kinase 2 (Pyk2), or the non-receptor tyrosine kinase Src, which is another important component of the focal adhesion complex. This selectivity is crucial for minimizing off-target effects and developing a targeted therapeutic agent.

Mechanism of Action

This compound functions as a direct, allosteric activator of FAK. It enhances FAK's enzymatic activity by interacting with its kinase domain. This interaction leads to an increase in the maximal velocity (Vmax) of the kinase for ATP, effectively accelerating the rate of FAK autophosphorylation at Tyrosine-397 (Tyr-397). This autophosphorylation event is a critical initial step in FAK activation, creating a binding site for Src family kinases and initiating downstream signaling cascades that promote cell motility.

The allosteric nature of this compound's interaction with FAK is supported by in vitro kinase assays. The compound was able to overcome the inhibitory effects of an ATP-competitive FAK inhibitor, PF573228, suggesting that it does not bind to the ATP-binding pocket. Furthermore, this compound's ability to activate FAK is independent of key phosphatases that normally inactivate FAK, such as PTP-PEST, PTP1B, and SHP2.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Concentration | Effect | Reference |

| FAK Activation (pFAK-Tyr-397) | Caco-2 | 10 nM - 1000 nM | Dose-dependent increase | |

| FAK Activation (pFAK-Tyr-397) | Caco-2 | 10 nM | 12.9% increase at 1 hr | |

| FAK Activation (pFAK-Tyr-397) | Caco-2 | 10 nM | 19.1% increase at 6 hr | |

| FAK Activation (pFAK-Tyr-397) | Caco-2 | 10 nM | 31.1% increase at 24 hr | |

| FAK Activation (pFAK-Tyr-397) | Caco-2 | - | Emax of 36.0% | |

| FAK Activation (pFAK-Tyr-397) | RGM1, AGS, NCI-N87 | 10 nM | Significant increase | |

| Wound Closure | Caco-2 | 10 nM | Accelerated wound closure | |

| Wound Closure | RGM1, AGS, NCI-N87 | 10 nM | Stimulated wound closure |

Table 2: In Vivo Activity of this compound

| Animal Model | Injury Model | Dosage | Effect | Reference |

| Mouse | Ischemic Ulcer | 900 µg/kg (IP, every 6 hrs for 3 days) | Promoted ulcer healing, reduced ulcer area | |

| Mouse | Indomethacin-induced small intestine injury | 900 µg/kg (IP, every 6 hrs for 3 days) | Promoted ulcer healing, reduced total ulcer area | |

| Mouse | Aspirin-induced gastric injury | 900 µg/kg (IP, every 6 hrs) | Reduced gastric injury, improved mucosal architecture |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a FAK activator.

Cell Culture and Treatment

-

Cell Lines: Human colorectal adenocarcinoma cells (Caco-2), rat gastric mucosal cells (RGM1), and human gastric adenocarcinoma cells (AGS, NCI-N87) are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For experiments, cells are seeded in appropriate plates or dishes. Once they reach the desired confluency, the growth medium is replaced with serum-free medium for a period of serum starvation (e.g., 24 hours) to reduce basal kinase activity. This compound, dissolved in a suitable vehicle like DMSO, is then added to the medium at the desired concentrations for the specified duration. Control cells are treated with the vehicle alone.

Western Blotting for FAK Phosphorylation

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for phosphorylated FAK (e.g., anti-pFAK-Tyr-397) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is often stripped and re-probed with an antibody against total FAK to serve as a loading control.

-

Quantification: Densitometry analysis is performed to quantify the band intensities, and the ratio of phosphorylated FAK to total FAK is calculated.

In Vitro Kinase Assay

-

Reaction Components: The assay is performed in a reaction buffer containing purified recombinant FAK (either full-length or the kinase domain), a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)4:1), ATP, and varying concentrations of this compound or a vehicle control.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30 minutes). The reaction is terminated by adding a stop solution, such as a strong acid or a chelating agent like EDTA.

-

Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be done using various methods, such as a colorimetric assay that measures the amount of ADP produced (as an indicator of ATP consumption) or by using a phosphospecific antibody in an ELISA format.

-

Data Analysis: The kinase activity is calculated based on the amount of phosphorylated substrate or ADP produced. Kinetic parameters like Vmax and Km can be determined by measuring the reaction rates at different substrate concentrations in the presence and absence of this compound.

Cell Migration (Wound Healing) Assay

-

Monolayer Creation: Cells are grown to a confluent monolayer in a multi-well plate.

-

Wound Creation: A sterile pipette tip or a specialized wound-making tool is used to create a uniform scratch or "wound" in the cell monolayer.

-

Treatment: The cells are washed to remove debris, and then fresh medium containing this compound or vehicle is added. To distinguish between cell migration and proliferation, a proliferation inhibitor like hydroxyurea or mitomycin C can be included in the medium.

-

Image Acquisition: Images of the wound area are captured at different time points (e.g., 0, 12, 24 hours) using a microscope equipped with a camera.

-

Data Analysis: The area of the wound is measured at each time point using image analysis software. The rate of wound closure is calculated as the percentage decrease in the wound area over time.

Animal Models of Mucosal Injury

-

Animal Subjects: C57BL/6J mice are commonly used.

-

Induction of Injury:

-

Ischemic Ulcer: A laparotomy is performed, and a segment of the small intestine is subjected to transient ischemia by clamping the mesenteric vessels.

-

NSAID-Induced Injury: Mice are administered a non-steroidal anti-inflammatory drug such as indomethacin (subcutaneously) or aspirin (orally) to induce gastrointestinal mucosal damage.

-

-

Treatment: Following injury induction, mice are treated with this compound (e.g., via intraperitoneal injection) or a vehicle control at specified doses and time intervals.

-

Assessment of Healing: At the end of the treatment period, the animals are euthanized, and the gastrointestinal tract is harvested. The ulcerated area is measured, and tissue samples are collected for histological analysis (e.g., H&E staining) and immunohistochemistry (e.g., for pFAK and proliferation markers like Ki-67).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving FAK activation by this compound and the general experimental workflow for its characterization.

Caption: FAK signaling pathway activated by this compound.

Caption: Experimental workflow for characterizing this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the field of FAK-targeted therapeutics. As a potent and selective small-molecule activator of FAK, it has demonstrated promising preclinical efficacy in promoting mucosal wound healing. The data summarized in this guide highlight its direct mechanism of action and its potential for treating conditions characterized by gastrointestinal mucosal injury, such as those induced by NSAIDs.

Future research should focus on several key areas. Further optimization of the chemical structure of this compound could lead to the development of analogs with improved pharmacokinetic properties, such as a longer half-life, which would be beneficial for clinical applications. Comprehensive toxicology and safety pharmacology studies are also necessary to establish a clear safety profile before advancing to clinical trials. Additionally, exploring the efficacy of this compound in other models of tissue injury and fibrosis where FAK activation may be beneficial could broaden its therapeutic potential. The continued investigation of this compound and similar FAK activators holds great promise for the development of novel pro-healing therapies.

References

- 1. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | FAK activator | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

ZINC40099027: A Novel Allosteric Activator of Focal Adhesion Kinase (FAK) and its Role in FAK Phosphorylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways governing cell survival, proliferation, migration, and adhesion. Its overexpression and activation are implicated in the progression of various cancers, making it a key target for therapeutic intervention. ZINC40099027 has been identified as a novel, potent, and selective small-molecule activator of FAK. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its role in promoting FAK phosphorylation. It includes a summary of quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

Focal Adhesion Kinase (FAK) is a critical mediator of signal transduction from integrins and growth factor receptors, thereby regulating fundamental cellular processes.[1][2] The activation of FAK is a key event in the signaling cascade, initiated by autophosphorylation at the Tyr-397 residue. This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a dual kinase complex that further phosphorylates downstream targets, amplifying the signaling cascade.[3][4]

This compound (also referred to as Zn27) has emerged as a selective activator of FAK.[5] Unlike ATP-competitive inhibitors, this compound functions through an allosteric mechanism, directly interacting with the FAK kinase domain to enhance its enzymatic activity. This unique mechanism of action makes this compound a valuable tool for studying FAK signaling and a potential therapeutic agent for conditions where enhanced FAK activity is beneficial, such as promoting mucosal wound healing.

Mechanism of Action of this compound

This compound directly activates both the full-length 125 kDa FAK and its 35 kDa kinase domain. Studies have shown that this compound enhances FAK activity by increasing the maximal velocity (Vmax) of the kinase for ATP, suggesting an allosteric interaction. This activation is selective for FAK, as this compound does not activate its close paralog Pyk2 or the non-receptor tyrosine kinase Src. The interaction appears to be competitive with ATP-competitive FAK inhibitors like PF573228, as increasing concentrations of this compound can overcome the inhibitory effects of PF573228.

The activation of FAK by this compound is independent of key phosphatases that inactivate FAK, such as PTP-PEST, PTP1B, and SHP2. This indicates a direct effect on the kinase itself rather than an indirect effect through the inhibition of negative regulators.

Quantitative Data on this compound-Mediated FAK Phosphorylation

The following tables summarize the quantitative effects of this compound on FAK phosphorylation in various cell lines.

Table 1: Effect of this compound on FAK-Tyr-397 Phosphorylation in Gastric Epithelial Cells

| Cell Line | This compound Concentration | Treatment Time | Fold Change in FAK-Y-397 Phosphorylation (vs. DMSO control) | Reference |

| RGM1 (rat) | 10 nM | 1 hour | 1.134 ± 0.124 (p < 0.01) | |

| AGS (human) | 10 nM | 1 hour | 1.182 ± 0.171 (p < 0.01) | |

| NCI-N87 (human) | 10 nM | 1 hour | 1.232 ± 0.179 (p < 0.01) |

Table 2: Dose-Dependent Activation of FAK Phosphorylation by this compound in Caco-2 Cells

| This compound Concentration | Treatment Time | Effect on FAK Phosphorylation | Reference |

| 10 - 1000 nM | 1 hour | Dose-dependently increased FAK-Tyr-397 phosphorylation |

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Caco-2 (human colorectal adenocarcinoma), RGM1 (rat gastric mucosal), AGS (human gastric adenocarcinoma), NCI-N87 (human gastric carcinoma).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.

-

Treatment: Cells are seeded and grown to a desired confluency. Prior to treatment, cells are typically serum-starved for a specified period. This compound, dissolved in DMSO, is added to the culture medium at the indicated concentrations. A vehicle control (DMSO) is run in parallel.

Western Blotting for FAK Phosphorylation

This protocol is used to quantify the level of phosphorylated FAK relative to the total FAK protein.

-

Cell Lysis: After treatment, cells are washed with ice-cold Phosphate Buffered Saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with a primary antibody specific for phospho-FAK (Tyr-397) (e.g., 1:1000 dilution).

-

The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: The membrane is stripped of the phospho-FAK antibody and re-probed with an antibody for total FAK to serve as a loading control.

-

Densitometry: The band intensities are quantified using image analysis software. The ratio of phosphorylated FAK to total FAK is calculated to determine the relative level of FAK activation.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of purified FAK in the presence of this compound.

-

Reaction Mixture: A reaction buffer containing purified recombinant FAK (either full-length or the kinase domain), a peptide substrate (e.g., a peptide containing the FAK autophosphorylation site), and ATP is prepared.

-

Treatment: this compound or a vehicle control is added to the reaction mixture.

-

Kinase Reaction: The reaction is initiated by the addition of [γ-³²P]ATP and incubated at 30°C for a specified time (e.g., 10 minutes).

-

Termination and Detection: The reaction is stopped by adding Laemmli buffer. The phosphorylated substrate is separated by SDS-PAGE, and the incorporated radioactivity is detected by autoradiography. Alternatively, a non-radioactive method such as the ADP-Glo™ Kinase Assay can be used, which measures the amount of ADP produced during the kinase reaction.

Signaling Pathways and Experimental Workflows

This compound-Mediated FAK Activation Pathway

Caption: this compound allosterically activates FAK, leading to its autophosphorylation and downstream signaling.

FAK Downstream Signaling Cascade

Caption: Overview of major downstream signaling pathways activated by FAK.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating the effect of this compound on FAK phosphorylation.

Conclusion

This compound is a valuable pharmacological tool for the study of FAK signaling. Its direct and allosteric mechanism of activation provides a unique means to modulate FAK activity. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to further investigate the therapeutic potential of FAK activators in various disease contexts, particularly in promoting tissue repair and regeneration. Further studies are warranted to fully elucidate the clinical applicability of this compound and its derivatives.

References

- 1. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The dual kinase complex FAK-Src as a promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro Phosphorylation of the Focal Adhesion Targeting Domain of Focal Adhesion Kinase by Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Allosteric Activation of Focal Adhesion Kinase by ZINC40099027: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways, governing essential processes such as cell adhesion, migration, proliferation, and survival.[1] Dysregulation of FAK activity is implicated in various pathologies, including cancer progression and metastasis, making it a compelling target for therapeutic intervention. Allosteric modulation of kinase activity presents a promising strategy for achieving high specificity and avoiding off-target effects associated with traditional ATP-competitive inhibitors. This technical guide provides a comprehensive overview of the allosteric activation of FAK by the small molecule ZINC40099027, offering insights into its mechanism of action, downstream signaling effects, and detailed experimental protocols for its characterization.

This compound: A Potent Allosteric Activator of FAK

This compound is a small molecule that has been identified as a potent and selective allosteric activator of FAK.[1][2][3] It directly interacts with the FAK kinase domain to enhance its catalytic activity.[1] Studies have shown that this compound stimulates FAK autophosphorylation at Tyr-397 and subsequent phosphorylation at other sites, leading to the activation of downstream signaling cascades that promote cell migration and wound healing.

Quantitative Data: Kinetic Parameters of FAK Activation

The allosteric activation of FAK by this compound leads to a significant increase in the enzyme's maximal velocity (Vmax). This enhancement of catalytic activity is accompanied by an increase in the apparent Michaelis constant (Km) for ATP, suggesting that the activator may slightly reduce the enzyme's affinity for ATP while dramatically increasing its turnover rate.

| Condition | Vmax (nmol/min/mg) | Km for ATP (µM) |

| FAK alone | Data not found | Data not found |

| FAK + this compound | Increased | Increased |

| Table 1: Kinetic parameters of FAK in the presence and absence of this compound. While studies confirm an increase in both Vmax and apparent Km for ATP, specific numerical values were not available in the reviewed literature. |

Experimental Protocols

In Vitro FAK Kinase Assay

This protocol is designed to measure the direct effect of this compound on the kinase activity of purified FAK. The assay quantifies the amount of ADP produced, which is directly proportional to FAK activity.

Materials:

-

Purified recombinant human FAK (full-length or kinase domain)

-

This compound

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

-

96-well white, flat-bottom plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, purified FAK enzyme, and the desired concentration of this compound or vehicle control (e.g., DMSO).

-

Pre-incubate the mixture at 30°C for 15 minutes.

-

Initiate the kinase reaction by adding a solution of ATP and the poly(Glu, Tyr) substrate. The final concentrations should be optimized, but a starting point could be 50 µM ATP and 0.2 mg/mL substrate.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate FAK activity based on a standard curve of known ADP concentrations.

Caption: Workflow for the in vitro FAK kinase assay.

Caco-2 Cell Migration (Scratch) Assay

This assay is used to assess the effect of this compound on the migratory capacity of intestinal epithelial cells.

Materials:

-

Caco-2 cells (human colorectal adenocarcinoma cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Serum-free medium

-

This compound

-

Mitomycin C (optional, to inhibit cell proliferation)

-

24-well tissue culture plates

-

200 µL pipette tips

-

Microscope with imaging capabilities

Procedure:

-

Seed Caco-2 cells in 24-well plates and grow them to form a confluent monolayer.

-

Once confluent, create a "scratch" or wound in the center of the monolayer using a sterile 200 µL pipette tip.

-

Gently wash the wells with serum-free medium to remove detached cells.

-

Add fresh serum-free medium containing the desired concentration of this compound or vehicle control. If desired, add mitomycin C (e.g., 10 µg/mL) to inhibit cell proliferation and ensure that wound closure is due to cell migration.

-

Place the plate in a 37°C incubator with 5% CO2.

-

Capture images of the scratch at time 0 and at regular intervals thereafter (e.g., every 12 or 24 hours) until the wound in the control wells is nearly closed.

-

Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure for each condition relative to the initial scratch area.

Caption: Workflow for the Caco-2 cell migration assay.

Downstream Signaling Pathway of FAK Activated by this compound

The allosteric activation of FAK by this compound initiates a downstream signaling cascade that ultimately promotes cell migration. The key events in this pathway, as elucidated in Caco-2 intestinal epithelial cells, are as follows:

-

FAK Autophosphorylation: this compound binding to the FAK kinase domain induces a conformational change that promotes its autophosphorylation at Tyrosine 397 (Tyr-397).

-

Src Family Kinase Recruitment and Activation: Phosphorylated Tyr-397 serves as a docking site for the SH2 domain of Src family kinases. This interaction leads to the recruitment and activation of Src.

-

Further FAK Phosphorylation: Activated Src then phosphorylates FAK at other tyrosine residues, including Tyr-576 and Tyr-577 within the kinase domain activation loop, leading to full FAK activation.

-

Paxillin Phosphorylation: The fully active FAK-Src complex phosphorylates downstream substrates, a key one being paxillin at Tyrosine 118 (Tyr-118).

-

ERK1/2 Activation: The signaling cascade culminates in the phosphorylation and activation of the MAP kinases ERK1 and ERK2.

-

Focal Adhesion Turnover and Cell Migration: The activation of this FAK/Paxillin/ERK pathway leads to increased focal adhesion turnover, a dynamic process of assembly and disassembly of cell-matrix adhesion sites that is essential for cell migration.

Caption: Signaling pathway of FAK activated by this compound.

Potential Binding Site of this compound

The precise allosteric binding site of this compound on the FAK kinase domain has not yet been experimentally determined. However, studies on allosteric inhibitors of FAK have identified a novel allosteric pocket within the C-lobe of the kinase domain. It is plausible that this compound, as an allosteric activator, may bind to a distinct site that promotes a catalytically active conformation. The observation that high concentrations of this compound can compete with the ATP-competitive inhibitor PF573228 suggests that its binding site may be in proximity to the ATP-binding pocket, potentially influencing the dynamics of the active site. Further structural biology studies, such as X-ray crystallography or cryo-electron microscopy of the FAK-ZINC40099027 complex, are required to elucidate the exact binding mode. Computational docking studies could also provide valuable insights into the potential binding pocket and the key residues involved in the interaction.

Conclusion

This compound represents a valuable research tool for studying the specific roles of FAK activation in various cellular processes. Its allosteric mechanism of action provides a high degree of selectivity, making it a powerful probe for dissecting FAK-mediated signaling pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of allosteric FAK activation. Future studies aimed at identifying the precise binding site of this compound and further characterizing its in vivo efficacy will be crucial for the development of novel therapeutics targeting FAK for a range of diseases, including cancer and inflammatory conditions.

References

ZINC40099027: A Deep Dive into its Modulation of Downstream Signaling Pathways for Mucosal Healing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule ZINC40099027 and its targeted effect on downstream signaling pathways, with a particular focus on its role as a selective activator of Focal Adhesion Kinase (FAK). The information presented herein is curated from peer-reviewed research and is intended to support further investigation and drug development efforts in the field of gastrointestinal mucosal repair.

Core Mechanism of Action: Selective FAK Activation

This compound has been identified as a potent and selective activator of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a critical role in cell migration, proliferation, and survival.[1][2][3] Unlike broad-spectrum kinase activators, this compound exhibits high selectivity for FAK, showing no significant activation of its paralog Pyk2 or the non-receptor kinase Src.[1] This specificity makes it an invaluable tool for studying FAK-mediated signaling and a promising therapeutic candidate for promoting the healing of gastrointestinal mucosal injuries.[1]

The mechanism of this compound-mediated FAK activation is direct and allosteric. It interacts with the 35 kDa kinase domain of FAK, leading to an increase in the maximal velocity (Vmax) of the enzyme for ATP. This allosteric modulation enhances the autophosphorylation of FAK at tyrosine residue 397 (FAK-Tyr-397), a key step in initiating downstream signaling cascades.

Downstream Signaling Cascade

The activation of FAK by this compound triggers a signaling cascade that ultimately promotes epithelial cell migration and wound closure. The primary downstream effectors identified to date are paxillin and the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Caption: this compound-induced FAK signaling pathway.

Upon autophosphorylation, FAK serves as a scaffolding protein, recruiting and activating various downstream substrates. The phosphorylation of paxillin is a critical event in the assembly and disassembly of focal adhesions, which are essential for cell motility. The activation of the ERK1/2 pathway, a well-established regulator of cell proliferation and migration, further contributes to the wound healing response.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Concentration | Treatment Duration | Effect | Fold Change/Percentage Increase | Reference |

| Caco-2 | 10 nM - 1000 nM | 1 hour | FAK Phosphorylation | Dose-dependent, Emax 36.0% | |

| Caco-2 | 10 nM | 1, 6, 24 hours | FAK-Tyr-397 Phosphorylation | 12.9%, 19.1%, 31.1% increase respectively | |

| Caco-2 | 10 nM | 24 hours | Wound Closure | 20% acceleration | |

| Caco-2 | 100 µM | Not Specified | Wound Closure | 63% acceleration | |

| RGM1 (rat) | 10 nM | 1 hour | FAK Activation | Significant increase (p < 0.01) | |

| AGS (human) | 10 nM | 1 hour | FAK Activation | Significant increase (p < 0.01) | |

| NCI-N87 (human) | 10 nM | 1 hour | FAK Activation | Significant increase (p < 0.01) |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Injury Model | Dosage | Treatment Duration | Primary Outcome | Reference |

| Mice | Acetic acid-induced ischemic ulcer | 900 µg/kg (IP) | Every 6 hours for 3 days | Promoted intestinal mucosal healing, reduced ulcer area | |

| Mice | Indomethacin-induced small intestine injury | 900 µg/kg (IP) | Every 6 hours for 3 days | Promoted ulcer healing, reduced total ulcer area | |

| C57BL/6J Mice | Aspirin-induced gastric injury | 900 µg/kg | Every 6 hours | Reduced gastric injury, improved mucosal architecture |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

In Vitro FAK Phosphorylation Assay

-

Cell Culture: Human Caco-2, AGS, NCI-N87, or rat RGM1 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in appropriate culture plates and grown to near confluence. Prior to treatment, cells are serum-starved for a specified period. This compound, dissolved in a suitable vehicle (e.g., DMSO), is then added to the culture medium at the desired concentrations (e.g., 10 nM - 1000 nM) for a specified duration (e.g., 1 hour). Control cells are treated with the vehicle alone.

-

Lysis and Protein Quantification: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated FAK (e.g., anti-pFAK-Tyr-397) and total FAK. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the level of phosphorylated FAK is normalized to the total FAK expression.

In Vitro Wound Healing (Scratch) Assay

-

Cell Culture and Monolayer Formation: Caco-2 cells are seeded in culture plates and grown to form a confluent monolayer.

-

Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.

-

Treatment: The culture medium is replaced with fresh medium containing either this compound at the desired concentration or the vehicle control.

-

Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 12, 24 hours) using a microscope equipped with a camera.

-

Data Analysis: The area of the wound is measured at each time point using image analysis software. The rate of wound closure is calculated as the percentage of the initial wound area that has been repopulated by migrating cells.

References

In Silico Docking of ZINC40099027 to Focal Adhesion Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular adhesion, proliferation, migration, and survival. Its overexpression and activation are linked to the progression of various cancers, making it a significant target for therapeutic intervention. While many research efforts have focused on inhibiting FAK, the small molecule ZINC40099027 has been identified as a potent and selective allosteric activator of FAK. This technical guide provides an in-depth overview of the in silico molecular docking of this compound to the FAK kinase domain. It outlines a detailed experimental protocol for computational docking, presents available quantitative data on the molecule's activity, and visualizes the FAK signaling pathway and a representative docking workflow. This document serves as a comprehensive resource for researchers seeking to understand and computationally model the interaction between this compound and FAK.

Introduction to Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK), also known as PTK2, is a key mediator in signaling pathways initiated by integrins and growth factor receptors.[1][2][3] Upon activation through autophosphorylation at the Tyr397 residue, FAK forms a complex with Src family kinases, triggering a cascade of downstream signaling events.[2][4] This signaling axis is crucial for regulating cellular processes such as adhesion, migration, and proliferation. Dysregulation of the FAK signaling pathway is frequently observed in various human cancers, where it promotes tumor growth, angiogenesis, and metastasis. Consequently, FAK has emerged as an important target for the development of novel cancer therapies.

This compound: A Novel FAK Activator

Contrary to the common approach of FAK inhibition, this compound has been identified as a small molecule that directly activates FAK. It functions as a potent and selective activator that enhances FAK's enzymatic activity through an allosteric interaction with the kinase domain. Studies have shown that this compound promotes FAK phosphorylation at Tyr397 and stimulates intestinal epithelial wound closure in vitro and in mice, highlighting its potential for research into mucosal healing.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the activity of this compound from published studies.

Table 1: Effect of this compound on FAK Phosphorylation in Gastric Epithelial Cells

| Cell Line | Treatment Concentration | Fold Change in FAK-Y-397 Phosphorylation (vs. Control) | Reference |

| RGM1 (rat) | 10 nM | 1.134 ± 0.124 | |

| AGS (human) | 10 nM | 1.182 ± 0.171 | |

| NCI-N87 (human) | 10 nM | 1.232 ± 0.179 |

Table 2: In Vitro Kinase Assay Parameters

| Parameter | Observation | Reference |

| Effect on FAK Vmax | Increased | |

| Apparent Km of Substrate | Increased | |

| Interaction Type | Allosteric with the FAK kinase domain |

FAK Signaling Pathway

The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) through integrins to downstream effectors that regulate key cellular functions.

Experimental Protocol: In Silico Docking of this compound to FAK

This section outlines a detailed methodology for performing molecular docking of this compound to the FAK kinase domain. This protocol is based on established computational drug discovery practices.

Software and Database Requirements

-

Protein Preparation: UCSF Chimera, PyMOL, Schrödinger Maestro

-

Ligand Preparation: ChemDraw, Avogadro, OpenBabel

-

Molecular Docking: AutoDock Vina, Schrödinger Glide, GOLD

-

Visualization and Analysis: UCSF Chimera, PyMOL, LigPlot+

-

Protein Data Bank (PDB): For obtaining the crystal structure of FAK.

-

ZINC Database: For obtaining the 3D structure of this compound.

Step-by-Step Methodology

-

Protein Preparation:

-

Download the crystal structure of the human FAK kinase domain from the PDB. A suitable starting structure would be one complexed with an existing inhibitor to define the binding pocket (e.g., PDB ID: 2JKO).

-

Remove all non-essential water molecules and co-crystallized ligands from the protein structure.

-

Add polar hydrogen atoms and assign appropriate atom types and charges using a standard force field like CHARMm or AMBER.

-

Perform energy minimization of the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from the ZINC database.

-

Assign appropriate bond orders and add hydrogen atoms.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

-

Binding Site Definition and Grid Generation:

-

Since this compound is an allosteric activator, the binding site may not be the ATP-binding pocket. Based on the literature, it interacts with the 35 kDa kinase domain. A blind docking approach or identification of potential allosteric sites using site-finder algorithms is recommended.

-

Define a grid box that encompasses the identified putative allosteric binding site on the FAK kinase domain. The grid box should be large enough to allow for rotational and translational freedom of the ligand.

-

-

Molecular Docking Simulation:

-

Utilize a docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, to explore possible binding conformations of this compound within the defined grid box.

-

Generate multiple docking poses (e.g., 10-20) and rank them based on their predicted binding affinity (e.g., kcal/mol).

-

-

Analysis of Docking Results:

-

Visualize the top-ranked docking poses of the this compound-FAK complex.

-

Analyze the non-bonding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the key amino acid residues in the binding pocket.

-

Compare the predicted binding mode with any available experimental data or pharmacophore models to validate the docking results.

-

In Silico Docking Workflow

The following diagram illustrates a typical workflow for the in silico docking of a small molecule to a target protein.

Conclusion

The in silico docking of this compound to FAK provides a powerful computational approach to investigate the molecular basis of its allosteric activation. By following a rigorous and systematic docking protocol, researchers can gain valuable insights into the binding mode and key interactions driving this activation. This knowledge is instrumental for the rational design and development of novel FAK modulators for therapeutic purposes. The methodologies and data presented in this guide offer a solid foundation for further computational and experimental studies on this compound and its interaction with Focal Adhesion Kinase.

References

- 1. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties and Biological Activity of ZINC40099027

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZINC40099027 is a potent and selective small molecule activator of Focal Adhesion Kinase (FAK). This document provides a comprehensive overview of its physicochemical properties, biological activity, and the experimental protocols used for its characterization. The information presented is intended to support further research and development of this compound and analogous compounds as potential therapeutic agents, particularly in the context of promoting tissue repair and wound healing.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in biological systems and for guiding formulation and delivery strategies.

| Property | Value | Source/Method |

| IUPAC Name | 2-(4-methoxyphenyl)-N-(2-morpholino-5-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide | - |

| CAS Number | 1211825-25-0 | - |

| Molecular Formula | C₂₃H₂₆F₃N₃O₃ | [1] |

| Molecular Weight | 449.47 g/mol | [1][2][3] |

| Appearance | Solid | [2] |

| Purity | ≥98% | |

| Melting Point | Undetermined | |

| Solubility | Sparingly soluble in DMSO (1-10 mg/mL) | |

| 10 mM in DMSO | ||

| 100 mg/mL (222.48 mM) in DMSO (with sonication) | ||

| SMILES | O=C(N1CCCC1C2=CC=C(OC)C=C2)NC3=CC(C(F)(F)F)=CC=C3N4CCOCC4 | |

| InChI | InChI=1S/C23H26F3N3O3/c1-31-18-7-4-16(5-8-18)20-3-2-10-29(20)22(30)27-19-15-17(23(24,25)26)6-9-21(19)28-11-13-32-14-12-28/h4-9,15,20H,2-3,10-14H2,1H3,(H,27,30) | |

| Predicted LogP | 4.15 | SwissADME |

| Predicted pKa (strongest acidic) | 12.87 | ChemAxon |

| Predicted pKa (strongest basic) | 5.39 | ChemAxon |

| Polar Surface Area (PSA) | 66.85 Ų | SwissADME |

| Hydrogen Bond Donors | 1 | SwissADME |

| Hydrogen Bond Acceptors | 5 | SwissADME |

| Rotatable Bonds | 4 | SwissADME |

| Lipinski's Rule of Five | Yes (0 violations) | SwissADME |

Biological Activity: A Selective FAK Activator

This compound is a selective activator of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and proliferation.

Mechanism of Action

This compound functions as an allosteric activator of FAK. It directly interacts with the FAK kinase domain, leading to a conformational change that enhances its enzymatic activity. This results in the autophosphorylation of FAK at tyrosine residue 397 (Tyr-397), a key step in FAK activation and the recruitment of downstream signaling molecules.

Selectivity

A key feature of this compound is its high selectivity for FAK. Studies have shown that it does not activate Pyk2, a closely related kinase, or Src, another important non-receptor tyrosine kinase involved in focal adhesion signaling. This selectivity is advantageous for minimizing off-target effects.

In Vitro and In Vivo Efficacy

-

Cellular Activity: this compound has been shown to dose-dependently increase FAK-Tyr-397 phosphorylation in various cell lines, including the human colon adenocarcinoma cell line Caco-2, with effective concentrations as low as 10 nM. This activation of FAK signaling promotes epithelial cell migration and wound closure in vitro.

-

Animal Models: In murine models of intestinal injury, this compound has demonstrated the ability to accelerate mucosal wound healing. Treatment with this compound resulted in increased FAK phosphorylation at the edge of ulcers and a reduction in ulcer size. Importantly, these therapeutic effects were observed without significant renal or hepatic toxicity.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the characterization of this compound.

Western Blotting for FAK Phosphorylation

This protocol is used to determine the effect of this compound on FAK activation in cells.

-

Cell Culture and Treatment: Caco-2 cells are cultured to a suitable confluency and then treated with varying concentrations of this compound (e.g., 10 nM to 1000 nM) or a vehicle control (DMSO) for a specified duration (e.g., 1 hour).

-

Cell Lysis: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated FAK (Tyr-397) and total FAK. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of phosphorylated FAK to total FAK is calculated to determine the extent of FAK activation.

In Vitro Kinase Assay

This assay is used to demonstrate the direct activation of FAK by this compound.

-

Reaction Setup: Purified recombinant FAK protein is incubated in a kinase reaction buffer containing ATP and either this compound or a vehicle control.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed at a controlled temperature for a specific time.

-

Detection of FAK Activity: The kinase activity can be measured by quantifying the amount of ADP produced using a luminescent kinase assay kit. Alternatively, the phosphorylation of a FAK substrate can be measured.

-

Data Analysis: The results are analyzed to determine the effect of this compound on the enzymatic activity of FAK, often by calculating the Vmax and Km values.

Cell Migration (Wound Closure) Assay

This assay assesses the functional consequence of FAK activation on cell motility.

-

Monolayer Culture: Caco-2 cells are grown to a confluent monolayer in a multi-well plate.

-

Wound Creation: A sterile pipette tip or a specialized wound-making tool is used to create a uniform scratch or "wound" in the cell monolayer.

-

Treatment: The cells are then treated with this compound or a vehicle control. To distinguish between cell migration and proliferation, the assay can be performed in the presence of a proliferation inhibitor like hydroxyurea.

-

Image Acquisition: Images of the wound area are captured at different time points (e.g., 0 and 24 hours) using a microscope.

-

Data Analysis: The width or area of the wound is measured at each time point, and the rate of wound closure is calculated to determine the effect of this compound on cell migration.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the signaling pathway activated by this compound and a typical experimental workflow for its characterization.

Caption: this compound signaling pathway.

Caption: Experimental workflow for this compound.

References

- 1. CC(C)(C)OC(=O)NC(Cc1ccc(cc1)C(F)F)C(O)=O | C15H19F2NO4 | CID 103841364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: ZINC40099027 in In Vitro Wound Healing Assays

Introduction

In vitro wound healing assays are fundamental tools for studying the processes of cell migration, proliferation, and differentiation, which are critical for tissue repair and regeneration. These assays provide a controlled environment to screen and characterize potential therapeutic compounds that may accelerate or improve the wound healing process. ZINC40099027 is a compound of interest for its potential modulatory effects on cellular behaviors relevant to wound closure.

These application notes provide a detailed protocol for evaluating the efficacy of this compound in an in vitro wound healing scratch assay using a human keratinocyte cell line (HaCaT). The protocol outlines the experimental workflow, data acquisition, and analysis. Additionally, a potential signaling pathway influenced by this compound is illustrated.

Data Summary

The following table summarizes hypothetical quantitative data obtained from an in vitro wound healing assay investigating the effect of this compound on HaCaT cell migration.

| Treatment Group | Concentration (µM) | Wound Closure (%) at 24h (Mean ± SD) | Cell Viability (%) at 24h (Mean ± SD) |

| Vehicle Control (0.1% DMSO) | 0 | 25.2 ± 3.1 | 98.5 ± 2.5 |

| This compound | 1 | 45.8 ± 4.5 | 97.2 ± 3.1 |

| This compound | 5 | 78.3 ± 5.2 | 96.8 ± 2.8 |

| This compound | 10 | 89.1 ± 4.8 | 95.4 ± 3.5 |

| Positive Control (EGF, 50 ng/mL) | N/A | 92.5 ± 3.9 | 99.1 ± 2.2 |

Table 1: Effect of this compound on HaCaT Cell Migration and Viability. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents

-

Human keratinocyte cell line (HaCaT)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

This compound (stock solution in DMSO)

-

Epidermal Growth Factor (EGF) (positive control)

-

24-well tissue culture plates

-

200 µL pipette tips

-

Inverted microscope with a camera

-

Image analysis software (e.g., ImageJ)

-

Cell viability assay kit (e.g., MTT or PrestoBlue)

Cell Culture

-

Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells when they reach 80-90% confluency.

In Vitro Wound Healing (Scratch) Assay

-

Seed HaCaT cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to grow to a confluent monolayer.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh serum-free DMEM containing different concentrations of this compound (e.g., 1, 5, 10 µM), a vehicle control (0.1% DMSO), or a positive control (EGF, 50 ng/mL).

-

Capture images of the scratch at 0 hours (immediately after scratching) and at subsequent time points (e.g., 12, 24, and 48 hours) using an inverted microscope.

-

Quantify the wound closure area at each time point using image analysis software. The wound closure percentage can be calculated using the following formula: Wound Closure (%) = [(Area at 0h - Area at Xh) / Area at 0h] x 100

Cell Viability Assay

-

To ensure that the observed effects on wound healing are not due to cytotoxicity, perform a cell viability assay in parallel.

-

Culture HaCaT cells in a 96-well plate and treat them with the same concentrations of this compound as in the wound healing assay.

-

After 24 hours of incubation, assess cell viability using a standard MTT or PrestoBlue assay according to the manufacturer's instructions.

Visualizations

Experimental Workflow

Caption: Workflow for the in vitro wound healing scratch assay.

Hypothetical Signaling Pathway

Caption: Potential signaling pathway activated by this compound.

Application Notes and Protocols: ZINC40099027 in Caco-2 Cell Migration Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ZINC40099027, a specific focal adhesion kinase (FAK) activator, in Caco-2 cell migration studies. The protocols and data presented are intended to facilitate research into intestinal epithelial wound healing and the development of novel therapeutic agents.

Introduction

This compound (also referred to as ZN27) has been identified as a potent activator of Focal Adhesion Kinase (FAK), a critical regulator of cell migration.[1][2] In the context of intestinal epithelium, ZN27 promotes mucosal wound closure, making it a compound of interest for studying and potentially treating gastrointestinal injuries.[1][2] This document outlines the experimental procedures to assess the effects of ZN27 on Caco-2 cells, a human colon adenocarcinoma cell line commonly used as a model for the intestinal barrier.

Mechanism of Action

This compound directly activates FAK by enhancing the enzymatic activity of its kinase domain.[2] This activation occurs through an allosteric interaction, increasing the maximal activity (Vmax) of FAK. In Caco-2 cells, ZN27-induced FAK activation stimulates a downstream signaling cascade involving paxillin and ERK1/2, which ultimately leads to increased focal adhesion turnover and enhanced cell migration. The activation of FAK by ZN27 is distinct from classical models as it initiates in the cytosol, followed by the translocation of phosphorylated FAK to the cell membrane.

Data Summary